molecular formula C30H32N4O3 B2713919 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946286-49-3

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2713919
CAS RN: 946286-49-3
M. Wt: 496.611
InChI Key: OWEZWCQBHCUYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C30H32N4O3 and its molecular weight is 496.611. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound is a part of a broader class of chemicals studied for their synthetic methodologies and potential in creating novel heterocyclic compounds. For instance, the use of cyanoacetamide in heterocyclic chemistry has been explored for synthesizing benzothiophenes and coumarins, demonstrating the versatility of these frameworks in producing pharmacologically relevant molecules with potent antioxidant activities (Bialy & Gouda, 2011). Similarly, research into the reactivity of chromen-3-yl-phosphonate with amines has unveiled novel cyclic phosphonic analogs, highlighting the chemical diversity achievable with such frameworks (Elż & Slawomir, 1999).

Biological Applications

The biological evaluation of related derivatives has shown significant antitumor activities, underscoring the potential of these compounds in medicinal chemistry. For example, certain triazine derivatives synthesized through reactions involving similar dimethylamino-phenyl components have exhibited remarkable activity against melanoma cell lines, suggesting a pathway for developing new anticancer agents (Sa̧czewski et al., 2006). Additionally, coumarin-based fluorescent probes have been devised for selective detection of metal ions, demonstrating the utility of these compounds in sensor technology (Bekhradnia et al., 2016).

Molecular Docking and Drug Development

The synthesis and biological evaluation of coumarin and quinolinone carboxamides as anticancer agents, including structure-activity relationship studies, have provided insights into their potential as therapeutic agents. The crystallographic and molecular mechanics calculations related to these compounds further aid in understanding their interactions with biological targets, offering a foundation for the development of novel drugs (Matiadis et al., 2013).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O3/c1-32(2)24-14-12-22(13-15-24)27(34-18-16-33(17-19-34)25-9-4-3-5-10-25)21-31-29(35)26-20-23-8-6-7-11-28(23)37-30(26)36/h3-15,20,27H,16-19,21H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEZWCQBHCUYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide

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